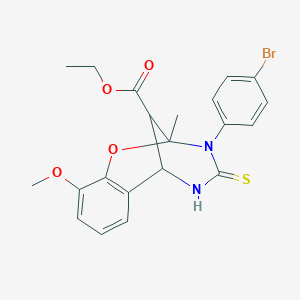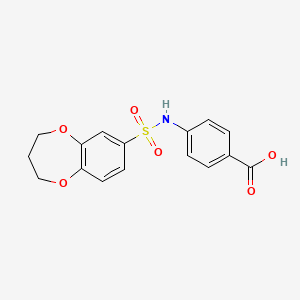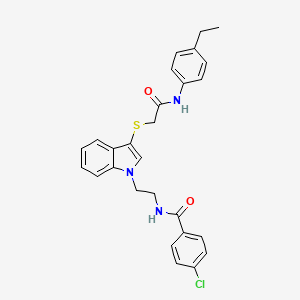![molecular formula C22H20N4O4 B2803363 3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole CAS No. 1094606-48-0](/img/no-structure.png)
3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole, also known as BDP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions.
科学的研究の応用
Synthesis and Characterization
- A study by Ge et al. (2014) focused on the synthesis and characterization of similar oxadiazole derivatives, highlighting their optical properties. This research provides insights into the molecular structure and spectral characteristics of these compounds, which are crucial for understanding their potential applications in scientific research (Ge et al., 2014).
Antimicrobial and Antioxidant Potential
- Research by Chennapragada and Palagummi (2018) explored the synthesis of oxadiazole scaffolds and assessed their medicinal potentials, particularly in antimicrobial and antioxidant activities. This study provides a basis for considering these compounds in the development of new antimicrobial and antioxidant agents (Chennapragada & Palagummi, 2018).
In Vitro Antibacterial and Antifungal Activities
- Pandya et al. (2019) synthesized a library of oxadiazole derivatives and investigated their in vitro antibacterial and antifungal activities. This research indicates the potential of these compounds as antimicrobial agents, contributing to the field of drug discovery and medicinal chemistry (Pandya et al., 2019).
Antitubercular Activities
- Nayak et al. (2016) demonstrated the synthesis and in vitro antitubercular activities of new oxadiazole derivatives. This study provides valuable information on the potential use of these compounds in the treatment of tuberculosis, a significant global health issue (Nayak et al., 2016).
Antitumor Activity
- A study by Insuasty et al. (2012) focused on synthesizing novel pyrazoline derivatives containing benzodioxol moieties and assessed their antitumor activity. This research contributes to the exploration of new antitumor agents, expanding the therapeutic options for cancer treatment (Insuasty et al., 2012).
Xanthine Oxidase Inhibitory Activity
- Qi et al. (2015) developed a synthetic route for oxadiazoles derivatives and evaluated their in vitro xanthine oxidase inhibitory activity. This study suggests the potential therapeutic applications of these compounds in treating diseases related to xanthine oxidase, such as gout (Qi et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole, which is synthesized from 1,3-benzodioxole and 2-amino-5-nitrophenylacetic acid. The second intermediate is 5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole, which is synthesized from 2-butoxyphenylhydrazine and ethyl 2-amino-5-nitrobenzoate. These two intermediates are then coupled together using standard coupling reagents to form the final product.", "Starting Materials": [ "1,3-benzodioxole", "2-amino-5-nitrophenylacetic acid", "2-butoxyphenylhydrazine", "ethyl 2-amino-5-nitrobenzoate", "coupling reagents" ], "Reaction": [ "Synthesis of 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole:", "- 1,3-benzodioxole is reacted with 2-amino-5-nitrophenylacetic acid in the presence of a coupling reagent to form the intermediate 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole.", "Synthesis of 5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole:", "- 2-butoxyphenylhydrazine is reacted with ethyl 2-amino-5-nitrobenzoate in the presence of a coupling reagent to form the intermediate 5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole.", "Coupling of intermediates:", "- The two intermediates are coupled together using a coupling reagent to form the final product, 3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole." ] } | |
CAS番号 |
1094606-48-0 |
分子式 |
C22H20N4O4 |
分子量 |
404.426 |
IUPAC名 |
3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H20N4O4/c1-2-3-10-27-18-7-5-4-6-15(18)16-12-17(25-24-16)22-23-21(26-30-22)14-8-9-19-20(11-14)29-13-28-19/h4-9,11-12H,2-3,10,13H2,1H3,(H,24,25) |
InChIキー |
DEAXNVSZOIWTHO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide](/img/structure/B2803280.png)
![N-(2,4-difluorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2803281.png)

![Tert-butyl (1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-oxopropan-2-yl)carbamate](/img/structure/B2803287.png)

![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-methylcyclopropane-1-carboxamide](/img/structure/B2803290.png)
![2-[(E)-but-2-enyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2803291.png)

![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2803294.png)
![N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2803295.png)


![7-Ethoxy-5-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2803303.png)